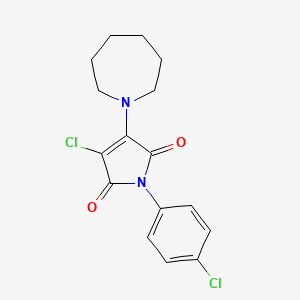

![molecular formula C22H23NO3 B5594704 5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide](/img/structure/B5594704.png)

5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide often involves palladium-catalyzed cyclization processes, as evidenced by Lindahl et al. (2006), who developed a new synthesis route for furo[3,2-c]quinolin-4(5H)-one heterocycle using palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide (Lindahl et al., 2006).

Molecular Structure Analysis

The molecular structure and crystallographic analysis of related compounds have been extensively studied, providing insight into the stereoelectronic effects that influence the molecular conformation and reactivity. Kranjc et al. (2012) discussed the crystal structures of compounds closely related to the target molecule, emphasizing the importance of N–H···O interactions and π–π interactions in determining the molecular conformation (Kranjc et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving furamide derivatives are diverse, including enzymatic synthesis, cyclization, and condensation reactions. Rasool et al. (2016) explored the antibiotic effects and lipoxygenase activity of molecules bearing functional groups similar to the target compound, highlighting the significance of ether, oxadiazole, thioether, hydrazone, and azomethine groups in determining biological activity (Rasool et al., 2016).

Physical Properties Analysis

The physical properties of polyamides and related compounds can be profoundly influenced by the presence of furan and dimethylphenoxy units. Studies by Mao et al. (2021) on bio-based polyamides synthesized from dimethyl furan-2,5-dicarboxylate reveal high glass transition temperatures and poor crystallization, attributed to the asymmetric rigid structure of the constituent units (Mao et al., 2021).

Chemical Properties Analysis

The chemical properties of furamide derivatives, including reactivity and stability, are crucial for understanding their potential applications. Guidotti et al. (2020) synthesized fully biobased homopolyesters of 2,5-furandicarboxylic acid, demonstrating the impact of the glycol subunit length on the development of ordered phases, crystalline, and mesophases, which in turn influence mechanical and barrier properties (Guidotti et al., 2020).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound 5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide is a part of various chemical syntheses and applications in medicinal chemistry. For instance, similar compounds have been synthesized for their potential use as anti-inflammatory and analgesic agents. A study synthesized novel compounds from visnaginone and khellinone derivatives, demonstrating significant COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiprotozoal Activity

Research has also delved into the antiprotozoal activity of compounds with structural similarities to 5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide. For example, substituted 2,5-bis(4-guanylphenyl)furans have been synthesized and evaluated for their antimalarial and antitrypanosomal activities, showing promising results against Trypanosoma rhodesiense (Das & Boykin, 1977).

Anticancer Potential

The synthesis of various compounds, including those with furamide structures, has been explored for anticancer applications. Schiff bases synthesized from similar structural motifs have shown significant cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents (Uddin et al., 2019).

DNA Binding Affinity

Compounds like 2,5-bis(4-guanylphenyl)furan, closely related to the target compound, have been studied for their DNA-binding affinity. Such studies reveal the structural origins of enhanced DNA-binding affinity, which is crucial for designing drugs targeting genetic material (Laughton et al., 1995).

Propriétés

IUPAC Name |

5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-14-5-7-20(17(4)10-14)23-22(24)21-8-6-18(26-21)13-25-19-11-15(2)9-16(3)12-19/h5-12H,13H2,1-4H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYQIJWODBHQPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC(=CC(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-(1H-pyrazol-1-ylmethyl)-2-furamide hydrochloride](/img/structure/B5594624.png)

![ethyl 2-amino-5-{[(2,5-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5594625.png)

![3-(2-ethyl-1H-imidazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide dihydrochloride](/img/structure/B5594633.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5594635.png)

![ethyl 6-oxo-6H-benzo[c]chromen-3-yl carbonate](/img/structure/B5594637.png)

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5594653.png)

![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5594660.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5594676.png)

amino]acetamide](/img/structure/B5594711.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methyl-1-benzothien-2-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5594719.png)

![3-(3-methoxyphenyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5594729.png)